
N-Ethyl-N-formylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-formylhydrazine is a chemical compound with the molecular formula C3H8N2O. It is a member of the N-alkyl-N-formylhydrazine family, which has been studied for its various biological and chemical properties. This compound is known for its potential carcinogenic effects and has been used in scientific research to understand the mechanisms of tumorigenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N-formylhydrazine can be synthesized through the reaction of ethylhydrazine with formic acid. The reaction typically involves the following steps:
- Ethylhydrazine is reacted with formic acid under controlled temperature conditions.
- The reaction mixture is then purified to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reaction of ethylhydrazine with formic acid.
- Use of industrial purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-formylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce simpler hydrazine derivatives.
Scientific Research Applications
N-Ethyl-N-formylhydrazine has been extensively studied for its carcinogenic properties. It has been used in research to understand the mechanisms of tumor formation in various tissues, including the lungs, liver, and gall bladder . The compound has also been used to study the structure-activity relationships of hydrazine derivatives and their effects on biological systems .
Mechanism of Action
The mechanism of action of N-Ethyl-N-formylhydrazine involves its interaction with cellular components, leading to the formation of reactive intermediates that can cause DNA damage and mutations. These interactions can result in the formation of tumors in various tissues. The compound’s effects are mediated through its ability to form reactive oxygen species and other intermediates that can interact with cellular macromolecules .
Comparison with Similar Compounds
N-Ethyl-N-formylhydrazine is similar to other N-alkyl-N-formylhydrazines, such as N-methyl-N-formylhydrazine and N-n-propyl-N-formylhydrazine . These compounds share similar chemical structures and biological activities but differ in their specific effects and potency. This compound is unique in its specific pattern of tumor formation and its particular reactivity under different conditions.
List of Similar Compounds
- N-methyl-N-formylhydrazine
- N-n-propyl-N-formylhydrazine
- N-n-butyl-N-formylhydrazine
Properties
CAS No. |
74920-78-8 |
|---|---|
Molecular Formula |
C3H8N2O |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
N-amino-N-ethylformamide |
InChI |
InChI=1S/C3H8N2O/c1-2-5(4)3-6/h3H,2,4H2,1H3 |
InChI Key |
NMLIDGSGENKDLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



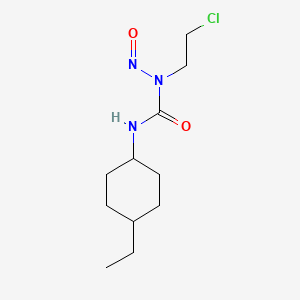
![2-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethenol](/img/structure/B13970294.png)


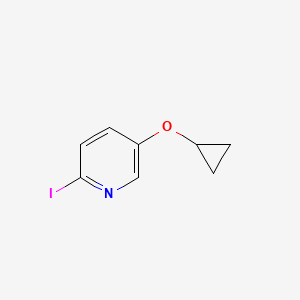
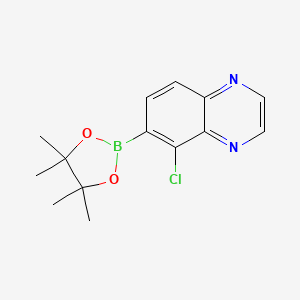
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)
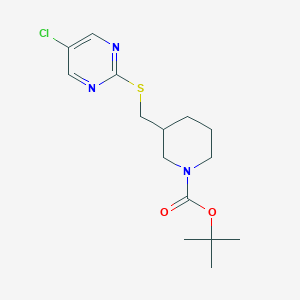
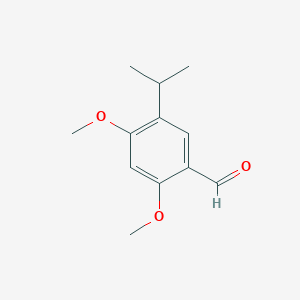

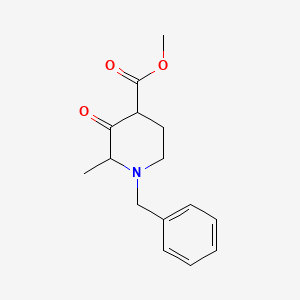
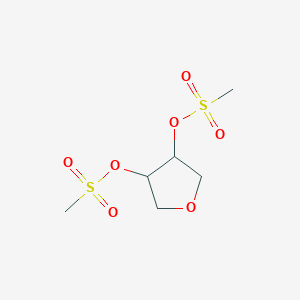
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
